N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

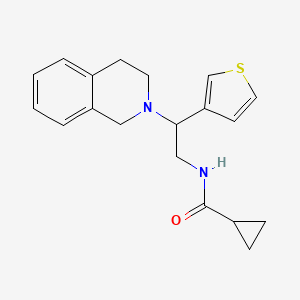

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropane carboxamide core linked to an ethyl chain substituted with a 3,4-dihydroisoquinoline moiety and a thiophen-3-yl group. This compound’s design integrates three pharmacologically significant elements:

- Cyclopropane carboxamide: Known for conformational rigidity, which enhances binding specificity to target proteins .

- 3,4-Dihydroisoquinoline: A nitrogen-containing heterocycle frequently employed in central nervous system (CNS) agents and P-glycoprotein inhibitors .

- Thiophen-3-yl: A sulfur-containing heterocycle that modulates electronic properties and enhances metabolic stability compared to phenyl or pyridyl analogs.

The thiophene substituent likely influences solubility and bioavailability, distinguishing it from oxygen-rich analogs like 4-methoxyphenoxy derivatives.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c22-19(15-5-6-15)20-11-18(17-8-10-23-13-17)21-9-7-14-3-1-2-4-16(14)12-21/h1-4,8,10,13,15,18H,5-7,9,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWPTYGPWFZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide array of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.

Biology: It serves as a ligand in bioorganic chemistry, facilitating the study of enzyme-substrate interactions and protein binding.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities, such as anti-inflammatory or antitumor properties.

Industry: It can be used in the development of novel materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and thiophene rings allow for pi-stacking and hydrogen bonding interactions, which can influence the compound's binding affinity and selectivity. Pathways involved in its mechanism may include modulation of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Core: Cyclopropane carboxamide with a phenoxy substituent.

- Key Differences: Replaces thiophen-3-yl with a 4-methoxyphenoxy group, introducing oxygen-based hydrogen-bonding capacity.

- Synthesis : Achieves 78% yield via nucleophilic aromatic substitution, forming diastereomers (dr 23:1) .

- Properties : The methoxy group enhances hydrophilicity compared to the thiophene’s lipophilic character in the target compound.

GF120918 (Elacridar)

- Core: Dihydroisoquinoline linked to an acridine carboxamide.

- Key Differences: Lacks cyclopropane but shares the dihydroisoquinoline moiety. GF120918 is a potent P-glycoprotein inhibitor, suggesting the target compound may share similar efflux pump modulation properties .

- Bioactivity : GF120918’s efficacy is attributed to its dimethoxy substitutions, which are absent in the thiophene-containing target compound .

Isoquinoline Derivatives with Heterocyclic Substituents

(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Core: Acetamide-linked dihydroisoquinoline and benzothiazole.

- Key Differences : Replaces cyclopropane carboxamide with a benzothiazole-acetamide chain. Synthesized via SN2 displacement with 75 mmol triethylamine, yielding crystalline products after recrystallization .

Computational Docking and Binding Affinity

Glide docking studies () highlight the importance of conformational flexibility in ligand-receptor interactions. Glide’s accuracy (<1 Å RMSD in 50% of cases) suggests reliable predictions for the target’s binding mode, particularly with its rigid cyclopropane core and flexible thiophene substituent .

Data Table: Comparative Analysis of Structural Analogs

Critical Analysis of Structural and Functional Divergence

- Thiophene vs. Methoxy/Phenoxy Groups: The thiophen-3-yl group in the target compound may improve membrane permeability compared to oxygenated analogs but could reduce aqueous solubility .

- Cyclopropane Rigidity : Enhances metabolic stability over flexible acetamide or acridine cores in analogs .

- Docking Considerations : The target’s combination of rigid and flexible regions may require advanced conformational sampling (e.g., Glide’s Monte Carlo refinement) for accurate pose prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.